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Protein kinases are crucial enzymes that regulate cellular signaling by transferring a phosphate group from
ATP to specific protein substrates [1]. Measuring their activity is fundamental in drug discovery, especially
for characterizing enzymes like AFG206. While traditional methods used radioactive isotopes (3*P or 33P-

ATP) [2] [3], recent advances have shifted toward non-radioactive, fluorescence-based assays due to their

Get Quote

safety, sensitivity, and suitability for high-throughput screening [2] [4].

Comparison of Modern Kinase Assay Platforms

You can select a technology based on your equipment and experimental needs. The table below summarizes

several robust, commercially available platforms.

Assay Platform

Detection
Principle

Key Feature

Kinase Mobility Shift
Assay (KiMSA) [2]

TR-FRET Assays [3]
[4]

Fluorescence
Polarization (FP) [3]

Fluorescence

Time-Resolved
FRET

Fluorescence
Polarization

Separation of phosphorylated/unphosphorylated
fluorescent peptide via gel electrophoresis.

Uses a terbium-labeled antibody and fluorescent peptide;
phosphorylation brings donor/acceptor close for FRET.

Phosphorylated peptide binds to antibody, increasing
polarization.
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Detection
Assay Platform o Key Feature

Principle
Sox-Based Peptide Fluorescence Phosphorylation induces fluorescence enhancement of
Assays [1] the Sox fluorophore upon Mg+ chelation.
ELISA-Based Assay Immunoassay Uses a phospho-specific antibody for capture/detection;
[5] suitable for kinases with specific antibodies.
Adapta Universal TR-FRET Detects ADP production using an antibody; universal for
Assay [4] any ATP-consuming kinase.

Detailed Protocol: Fluorescence-Based Kinase Activity
Assay

This protocol is adapted from general fluorescent peptide assays [1] and the KiMSA method [2], which can
be tailored for AFG206.

Reagents and Equipment

¢ Purified AFG206 Protein Kinase: The specific activity will determine the optimal dilution.

¢ Fluorescent-Labeled Peptide Substrate: Identify AFG206's consensus phosphorylation sequence.
You can use a custom-synthesized peptide labeled with a fluorophore (e.g., FITC, Sox) [2] [1].

e ATP (Adenosine triphosphate) [2] [1].

¢ MgCI2 or MnCl:2 (as a co-factor) [3] [1].

e Assay Buffer: Typically 10-50 mM HEPES, pH 7.5, containing 10 mM MgClz. Supplement with 0.01-
0.1% detergent (e.g., Brij-35) and 1 mg/mL BSA to prevent enzyme adhesion [1].

e Multi-mode Microplate Reader capable of fluorescence detection (e.g., TR-FRET, FP, or intensity
measurement) [6] or equipment for agarose gel electrophoresis [2].

Assay Procedure and Workflow

The diagram below outlines the key steps for a plate reader-based activity assay.
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Kinase Assay Workflow

Prepare Reaction
Mixture

Pre-incubate Plate
(5 min, 30°C)

Initiate Reaction with
Peptide Substrate

Monitor Fluorescence
in Plate Reader

Calculate Reaction

Rate

Click to download full resolution via product page

Step-by-Step Instructions:

Prepare Reaction Mixture: On ice, combine in a 1.5 mL tube:

80 WL of 5X Assay Buffer

4 uL of 10 mg/mL BSA

100 pL of AFG206 kinase (in 1X assay buffer)

Bring to 800 pL with degassed, deionized water (to prevent fluorophore oxidation) [1].

¢ Dispense and Pre-incubate: Add 80 L of the reaction mixture to each well of a pre-warmed (30°C)

[¢]

[e]

[e]

o

96-well plate. Incubate in the plate reader for 5 minutes.

¢ |nitiate Reaction: Add 20 uL of a pre-warmed 5X peptide substrate solution to each well. For the
Sox-based assay, typical excitation/emission wavelengths are 360/485 nm [1].

¢ Monitor Fluorescence: Continuously record the fluorescence change during the initial linear phase
(first 5-10% of substrate conversion) [1].
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Data Analysis

e Determine the Fluorescence Conversion Factor (f): Run the reaction to completion (~5 half-lives).
The total fluorescence change (AF _total) corresponds to full substrate conversion. The factor f =
AF total / [Substrate]total allows you to convert fluorescence units to product
concentration [1].

¢ Calculate Initial Velocity (vo): In the linear phase, ve = (AF/At) / f, where AF/At is the slope
of the fluorescence vs. time curve.

e Calculate Kinase Activity: Activity can be expressed as the amount of phosphate incorporated per
unit time (e.g., pmol/min).

Key Considerations for Assay Development

¢ Defining a Substrate: If AFG206's substrate is unknown, you may need to screen peptide libraries or
use a generic substrate like casein [3].

¢ Characterizing Kinetic Parameters: Once a substrate is identified, determine the Michaelis
constants (Km) for both ATP and the peptide substrate by varying one substrate concentration while
keeping the other fixed.

¢ Validation and Interference: Test for compound interference, especially if screening inhibitors.
Fluorescent or light-absorbing compounds can cause false positives/negatives. Using red-shifted
fluorophores can mitigate this [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.bmglabtech.com/en/blog/kinase-assays/
https://www.smolecule.com/products/b548018#afg206-protein-kinase-activity-assay
https://www.smolecule.com/products/b548018#afg206-protein-kinase-activity-assay
https://www.smolecule.com/products/b548018#afg206-protein-kinase-activity-assay
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548018?utm_src=pdf-bulk
https://www.smolecule.com/products/s548018?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

